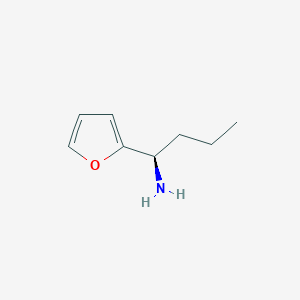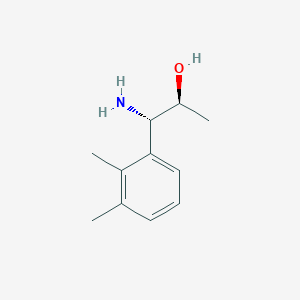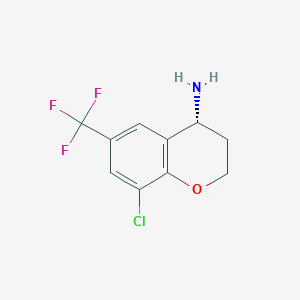
2-Isopropoxyethyl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropoxyethyl trifluoromethanesulfonate is an organic compound with the molecular formula C6H11F3O4S. It is a triflate ester, which is known for its strong electrophilic properties and is widely used in organic synthesis as a reagent for introducing trifluoromethanesulfonate groups into molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Isopropoxyethyl trifluoromethanesulfonate can be synthesized through the reaction of 2-isopropoxyethanol with trifluoromethanesulfonic anhydride. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a base such as pyridine to neutralize the triflic acid by-product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Isopropoxyethyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The triflate group is a good leaving group, making the compound highly reactive towards nucleophiles.
Acylation: It can act as an acylating agent in the presence of suitable catalysts.
Esterification: It can form esters with alcohols under acidic conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Catalysts: Lewis acids such as aluminum chloride or boron trifluoride are often used to catalyze acylation reactions.
Solvents: Polar aprotic solvents like dichloromethane or acetonitrile are commonly used.
Major Products
Substituted ethers: Formed through nucleophilic substitution reactions.
Acylated products: Resulting from acylation reactions.
Esters: Produced through esterification reactions.
Aplicaciones Científicas De Investigación
2-Isopropoxyethyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing triflate groups, which can enhance the reactivity and stability of molecules.
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: Applied in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Isopropoxyethyl trifluoromethanesulfonate involves the activation of electrophilic centers in molecules, facilitating nucleophilic attack. The triflate group is a strong electron-withdrawing group, which increases the electrophilicity of the carbon atom to which it is attached. This makes the compound highly reactive towards nucleophiles, leading to the formation of new chemical bonds.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Another triflate ester with similar reactivity but different alkyl group.
Methyl trifluoromethanesulfonate: A simpler triflate ester with a methyl group instead of an isopropoxyethyl group.
Ethyl trifluoromethanesulfonate: Similar to methyl trifluoromethanesulfonate but with an ethyl group.
Uniqueness
2-Isopropoxyethyl trifluoromethanesulfonate is unique due to its specific alkyl group, which can impart different steric and electronic properties compared to other triflate esters. This can influence its reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.
Propiedades
Fórmula molecular |
C6H11F3O4S |
|---|---|
Peso molecular |
236.21 g/mol |
Nombre IUPAC |
2-propan-2-yloxyethyl trifluoromethanesulfonate |
InChI |
InChI=1S/C6H11F3O4S/c1-5(2)12-3-4-13-14(10,11)6(7,8)9/h5H,3-4H2,1-2H3 |
Clave InChI |
VKNZFSIEQFHBDG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OCCOS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromobenzo[D]isoxazole-3-carbaldehyde](/img/structure/B13053135.png)
![6-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13053142.png)
![(2-Cyclohexylbenzo[D]oxazol-5-YL)methanamine](/img/structure/B13053150.png)

![6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-A]pyrazine](/img/structure/B13053156.png)
![(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2-methylpropan-1-amine](/img/structure/B13053160.png)
![6-Bromo-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B13053165.png)



![(3S)-7-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13053188.png)



